(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester involves multiple steps. One common method includes the glycosylation of an iridoid precursor with a glucopyranosyl donor under acidic conditions . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is conducted at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as Gardenia jasminoides Ellis, followed by purification using chromatographic techniques . The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by filtration and concentration .
Chemical Reactions Analysis
Types of Reactions
(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form genipin, a compound with significant biological activities.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed to yield the aglycone and glucose.
Esterification: The carboxylic acid group can undergo esterification to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Esterification: Catalysts like sulfuric acid (H2SO4) are often used in esterification reactions.
Major Products
Genipin: Formed through oxidation.
Aglycone and Glucose: Formed through hydrolysis.
Various Esters: Formed through esterification.
Scientific Research Applications
(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Anti-cancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Hepatoprotective: Enhances collagen synthesis and protects liver cells from damage.
Comparison with Similar Compounds
Similar Compounds
Geniposide: Another iridoid glucoside with similar biological activities.
Gardenoside: Shares structural similarities and exhibits comparable pharmacological effects.
Uniqueness
(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester is unique due to its specific glycosylation pattern and the presence of a hydroxymethyl group, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H26O10 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h6-8,10-14,16-22H,2-5H2,1H3 |
InChI Key |
MAHXAEHBKGBEBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2CO)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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